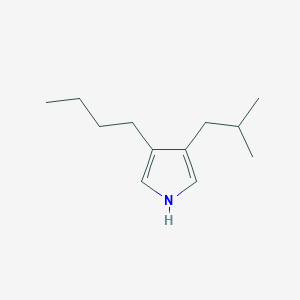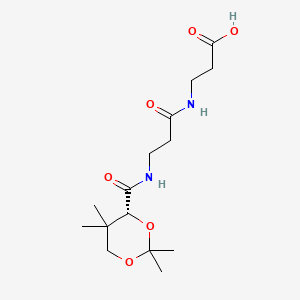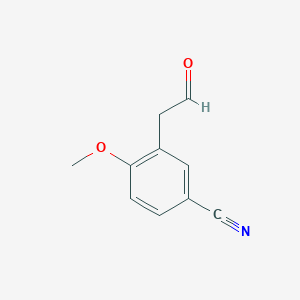
4-Methoxy-3-(2-oxoethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-(2-oxoethyl)benzonitrile is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzonitrile, featuring a methoxy group and an oxoethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-oxoethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzonitrile with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can enhance the sustainability of the process .
化学反応の分析
Types of Reactions
4-Methoxy-3-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-(2-oxoethyl)benzoic acid.
Reduction: Formation of 4-methoxy-3-(2-aminoethyl)benzonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Methoxy-3-(2-oxoethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Methoxy-3-(2-oxoethyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The methoxy and oxoethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .
類似化合物との比較
Similar Compounds
4-Methoxybenzonitrile: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.
3-Methoxy-4-(2-oxoethyl)benzonitrile: Positional isomer with different reactivity and properties.
4-Methoxy-3-(2-hydroxyethyl)benzonitrile: Contains a hydroxyethyl group instead of an oxoethyl group, leading to different chemical behavior.
Uniqueness
4-Methoxy-3-(2-oxoethyl)benzonitrile is unique due to the presence of both methoxy and oxoethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
4-methoxy-3-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C10H9NO2/c1-13-10-3-2-8(7-11)6-9(10)4-5-12/h2-3,5-6H,4H2,1H3 |
InChIキー |
JWDIIJIFQPIMBJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C#N)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


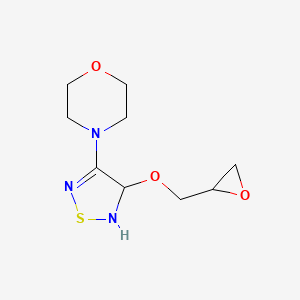
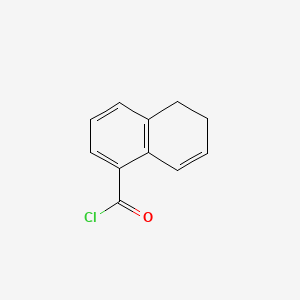
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
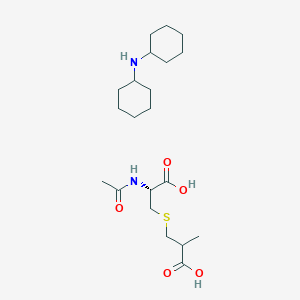


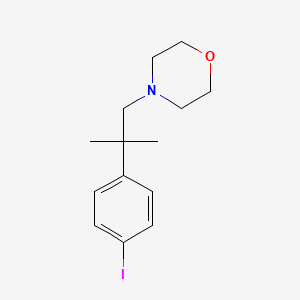

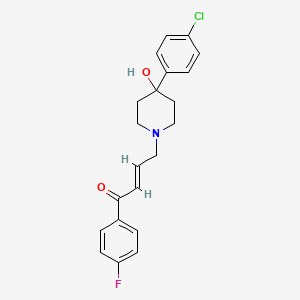
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
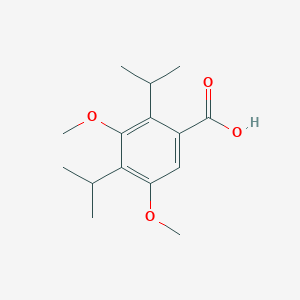
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
